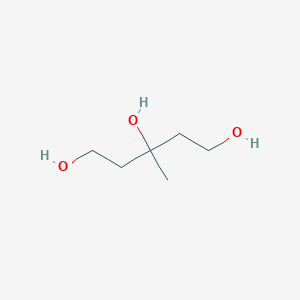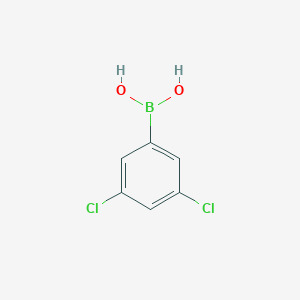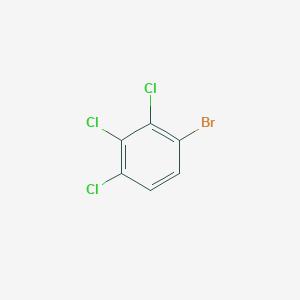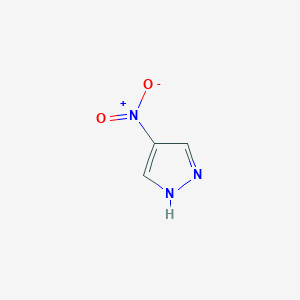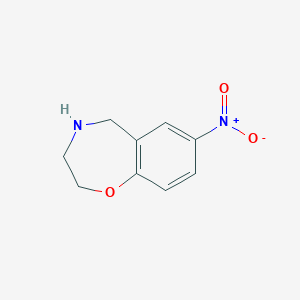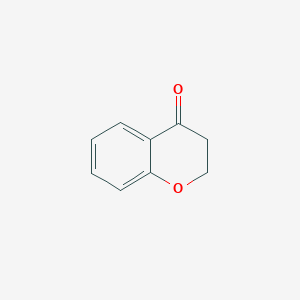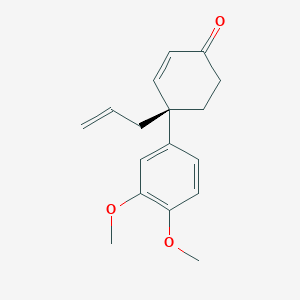
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCPA is a chalcone derivative, which means it is a compound that contains both a ketone and an enone functional group. In
Mécanisme D'action
The mechanism of action of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of endothelial cells, and reduce the production of reactive oxygen species (ROS) in macrophages. In vivo studies have shown that (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can reduce inflammation and oxidative stress in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can be modified to incorporate different functional groups for specific applications. However, one limitation of using (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are many future directions for the study of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one, including:
1. Investigation of the structure-activity relationship of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives to identify compounds with improved efficacy and selectivity.
2. Development of novel drug delivery systems for (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one to improve its bioavailability and targeting.
3. Exploration of the potential use of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of the environmental impact of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives, particularly in relation to their use in agriculture.
5. Development of new materials based on (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives for various applications, such as gas storage and separation, catalysis, and sensing.
In conclusion, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is a chalcone derivative that has shown promise in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that it could be a valuable tool for addressing various challenges in these fields.
Méthodes De Synthèse
The synthesis of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one involves the reaction of 3,4-dimethoxybenzaldehyde with acetone and ammonium acetate in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one. The yield of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is typically around 40-50%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. In agriculture, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been studied for its ability to improve the growth and yield of crops. In materials science, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been used as a precursor for the synthesis of novel materials, such as metal-organic frameworks.
Propriétés
Numéro CAS |
866394-49-2 |
|---|---|
Nom du produit |
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one |
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
(4R)-4-(3,4-dimethoxyphenyl)-4-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20O3/c1-4-9-17(10-7-14(18)8-11-17)13-5-6-15(19-2)16(12-13)20-3/h4-7,10,12H,1,8-9,11H2,2-3H3/t17-/m1/s1 |
Clé InChI |
HOFFUVFVLXOICK-QGZVFWFLSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@]2(CCC(=O)C=C2)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)C=C2)CC=C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CCC(=O)C=C2)CC=C)OC |
Synonymes |
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propenyl)-2-cyclohexen-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



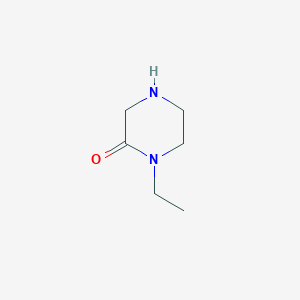
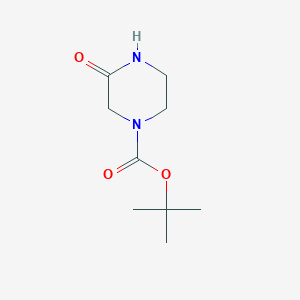
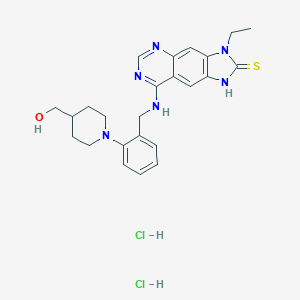
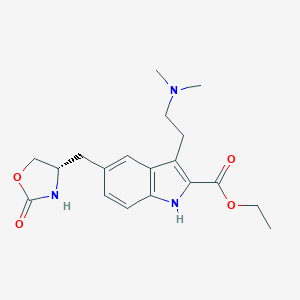
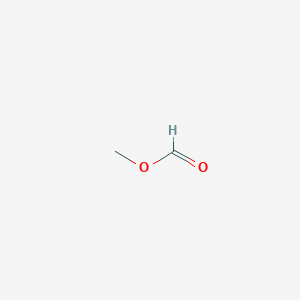
![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)
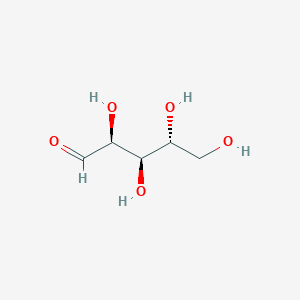
![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)
